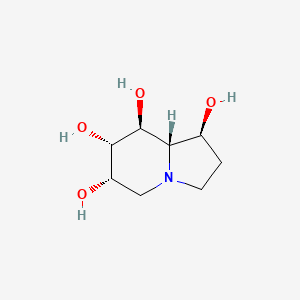
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is a complex organic compound with the molecular formula C17H22N2O7. It is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate typically involves multiple steps. One common method includes the reaction of N-(2-propyn-1-yl) amides with 1,3,5-trimethoxybenzenes. This tandem method consists of a trifluoromethanesulfonic anhydride (Tf2O)-promoted amide activation followed by a trifluoromethanesulfonic acid (TfOH)-promoted Friedel–Crafts ipso-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of robust and efficient catalytic systems is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Triethyl 4-oxo-8,9-diazaspiro(4.5)deca-6,9-diene-1,3,6-tricarboxylate
- 4-oxo-7,8-diaza-spiro(4.5)deca-6,9-diene-1,3,10-tricarboxylic acid triethyl ester
Uniqueness
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
60206-61-3 |
|---|---|
Molecular Formula |
C17H22N2O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
triethyl 4-oxo-8,9-diazaspiro[4.5]deca-6,9-diene-1,3,6-tricarboxylate |
InChI |
InChI=1S/C17H22N2O7/c1-4-24-14(21)10-7-11(15(22)25-5-2)17(13(10)20)9-19-18-8-12(17)16(23)26-6-3/h8-11,18H,4-7H2,1-3H3 |
InChI Key |
XWXOJNNJYPZBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C2(C1=O)C=NNC=C2C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


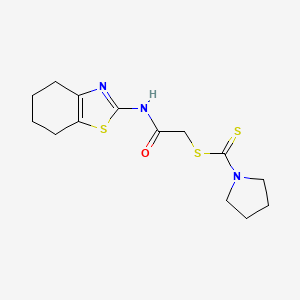
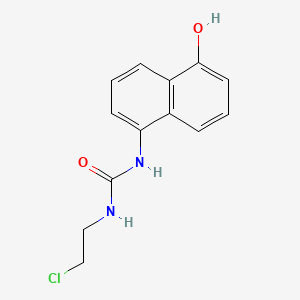
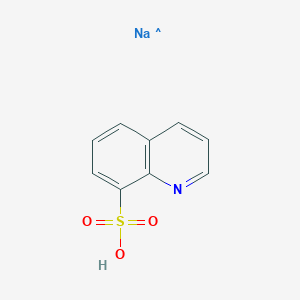
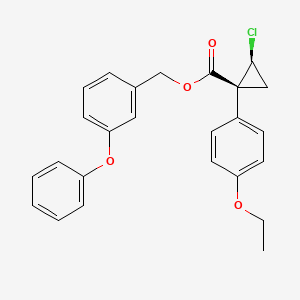
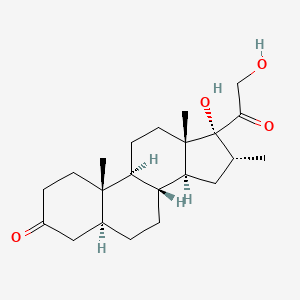
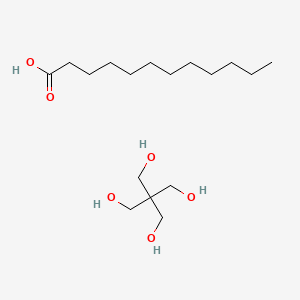
![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
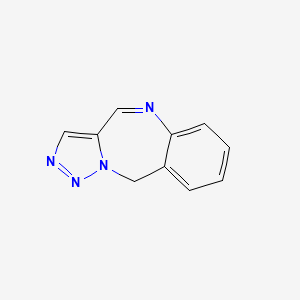

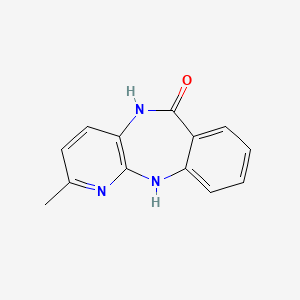
![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
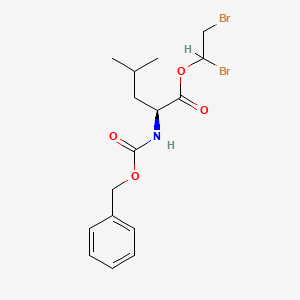
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
